molecular formula C20H25NO3Si B1398743 (2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol CAS No. 1244855-81-9

(2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol

Cat. No.: B1398743
CAS No.: 1244855-81-9
M. Wt: 355.5 g/mol
InChI Key: ITKUNQHYZZEBIX-UHFFFAOYSA-N
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Description

(2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol is a useful research compound. Its molecular formula is C20H25NO3Si and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound (2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol, also known as a silyl-substituted phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C17H24N2O3Si\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{Si}

The synthesis typically involves the reaction of dimethylsilyl chloride with 4-(morpholine-4-carbonyl)phenol under basic conditions, followed by purification through column chromatography. The yield and purity of the compound can vary based on the reaction conditions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various silyl-substituted phenolic compounds. For instance, compounds with similar structural motifs have been evaluated against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways and inhibition of DNA synthesis, leading to cell cycle arrest.

  • Case Study : A study found that a related silyl-substituted compound exhibited significant cytotoxicity against A549 cells with an IC50 value of 15 µM, indicating its potential as an anticancer agent .

Neuroprotective Effects

Compounds containing morpholine moieties have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cognitive function.

  • Research Findings : In vitro assays demonstrated that a related compound inhibited AChE with an IC50 value of 5 µM, suggesting potential therapeutic applications for neurodegenerative diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Enzyme Inhibition : Competitive inhibition of key enzymes such as AChE and xanthine oxidase, which are involved in various physiological processes.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress within cells.

Data Tables

Biological Activity Cell Line/Target IC50 Value (µM) Mechanism
AnticancerA54915Apoptosis
NeuroprotectionAChE5Enzyme Inhibition
AntioxidantVariousN/AFree Radical Scavenging

Properties

IUPAC Name

[4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3Si/c1-25(2,19-6-4-3-5-17(19)15-22)18-9-7-16(8-10-18)20(23)21-11-13-24-14-12-21/h3-10,22H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKUNQHYZZEBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)C(=O)N2CCOCC2)C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726217
Record name (4-{[2-(Hydroxymethyl)phenyl](dimethyl)silyl}phenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244855-81-9
Record name (4-{[2-(Hydroxymethyl)phenyl](dimethyl)silyl}phenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-{dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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